N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is a synthetic organic compound characterized by the presence of chloro, methoxy, and sulfonylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 4-methoxybenzenesulfonyl chloride.
Formation of Intermediate: The 3-chloro-4-methoxyaniline reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Amidation: The intermediate sulfonamide undergoes amidation with 2-bromo-1-phenylpropan-1-one in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonylamino group can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]propanamide.
Substitution: Formation of N-(3-azido-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonylamino compounds with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)propionic acid
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is unique due to the presence of both chloro and sulfonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-11(17(21)19-12-4-9-16(25-3)15(18)10-12)20-26(22,23)14-7-5-13(24-2)6-8-14/h4-11,20H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMFZIOCQWQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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